molecular formula C10H17N3O B1379244 1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 1461706-85-3

1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No.: B1379244
CAS No.: 1461706-85-3
M. Wt: 195.26 g/mol
InChI Key: JLYGWGZFPGZJOT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. Key structural attributes include:

  • Molecular Formula: C₁₀H₁₇N₃O
  • SMILES: COCCN1C2=C(CCCC2N)C=N1
  • InChIKey: JLYGWGZFPGZJOT-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 143.6 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness .

Properties

IUPAC Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-14-6-5-13-10-8(7-12-13)3-2-4-9(10)11/h7,9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYGWGZFPGZJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CCCC2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine (CAS Number: 1461706-85-3) is a compound with potential biological activities that warrant investigation. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_{3}O with a molecular weight of 195.26 g/mol. The compound features a tetrahydroindazole scaffold, which is known for its diverse pharmacological properties.

Structural Information

  • Molecular Formula : C10H17N3OC_{10}H_{17}N_{3}O
  • SMILES : COCCN1C2=C(CCCC2N)C=N1
  • InChIKey : JLYGWGZFPGZJOT-UHFFFAOYSA-N

Anticancer Potential

Research has indicated that indazole derivatives exhibit significant anticancer properties. A study focusing on various indazole derivatives highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs showed IC50 values ranging from 2.9 to 59 μM against human colorectal cancer cell lines (HCT116) .

Case Study: Indazole Derivatives

In a comparative study of indazole derivatives:

CompoundCell LineIC50 (μM)Notes
9fHCT11614.3 ± 4.4Potent anti-proliferative activity
6oK5625.15Selective for normal cells (HEK-293)

These findings suggest that the biological activity of indazole derivatives may extend to compounds like this compound.

The mechanisms through which these compounds exert their effects often involve the induction of apoptosis in cancer cells. For example, the compound 6o was shown to inhibit Bcl-2 family proteins and activate pro-apoptotic pathways in K562 cells . Similar mechanisms could be hypothesized for this compound based on its structural similarity to other active indazole derivatives.

Pharmacological Implications

Given the structural characteristics and preliminary data on similar compounds, this compound may serve as a promising scaffold for developing new anticancer agents. Its ability to potentially modulate pathways involved in cell survival and proliferation positions it as a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indazole Derivatives

4,5,6,7-Tetrahydro-7-methyl-1H-indazol-3-amine
  • Key Differences : Replaces the 2-methoxyethyl group with a methyl substituent at position 5.
  • The InChIKey (SXTZUZMJVXAFKO-UHFFFAOYSA-N) and SMILES (N1C2=C(CCCC2C)C(N)=N1) reflect this structural distinction .
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
  • Key Differences : Features an isopropyl group instead of 2-methoxyethyl at position 1.
  • Impact : The bulkier isopropyl group may sterically hinder interactions in biological systems, altering binding kinetics compared to the flexible methoxyethyl side chain .
2-(2-Methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
  • Key Differences : Methoxyethyl group at position 2 instead of position 1.
  • Impact : Positional isomerism could lead to divergent electronic environments and hydrogen-bonding capacities, affecting receptor affinity or metabolic stability .

Core Heterocycle Modifications

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
  • Key Differences : Benzothiazole core replaces indazole, with a methoxyphenyl substituent.
  • The methoxyphenyl group may improve membrane permeability compared to the methoxyethyl chain .
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine
  • Key Differences : Benzoimidazole core with a tosyl group and vinyl substituent.
  • Impact : The tosyl group increases molecular weight and may confer protease resistance, while the vinyl group could participate in covalent binding mechanisms .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Predicted CCS (Ų) [M+H]+ Key Substituents
Target Compound C₁₀H₁₇N₃O 143.6 2-Methoxyethyl at N1
7-Methyl analog C₈H₁₃N₃ N/A Methyl at C7
2-(2-Methoxyethyl) isomer C₁₀H₁₇N₃O N/A 2-Methoxyethyl at N2
Benzothiazole analog C₁₄H₁₆N₂OS N/A Benzothiazole core
  • CCS Insights : The target compound’s CCS (143.6 Ų) suggests moderate compactness, which may balance solubility and membrane permeability. Analog-specific CCS data are lacking, limiting direct comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 2
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

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